molecular formula C4H5BrN2 B1270013 4-Bromo-1-methyl-1H-imidazole CAS No. 25676-75-9

4-Bromo-1-methyl-1H-imidazole

Cat. No.: B1270013
CAS No.: 25676-75-9
M. Wt: 161 g/mol
InChI Key: IOTSLMMLLXTNNH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H5BrN2 and its molecular weight is 161 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-Bromo-1-methyl-1H-imidazole has been used in the synthesis of biologically active compounds. For instance, it was employed in the synthesis of the left-hand part of pyronaamidine, a marine alkaloid with biological significance (Ohta et al., 1994). Additionally, it plays a role in the creation of highly cytotoxic derivatives against human tumor cell lines, as demonstrated in the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles (Bellina et al., 2008).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions, such as a Sandmeyer type reaction for its conversion into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana et al., 2011). Studies have also focused on understanding the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including 4-bromo variants, to assess their potential practical applications (Emel’yanenko et al., 2017).

Antimycotic Properties

Research into the antimycotic properties of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which can be synthesized starting from compounds including this compound, has shown effectiveness against a variety of fungi and bacteria (Heeres & van Cutsem, 1981).

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed arylation reactions involving this compound have been studied for the efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles (Bellina et al., 2007).

Catalyst in Synthesis

This compound has also been utilized as a catalyst in the synthesis of highly substituted imidazoles using Bronsted acidic ionic liquid (Shaterian & Ranjbar, 2011).

Electronic Properties and Kinetics

The electronic properties and kinetics of imidazoles, including this compound, have been studied to understand their reactivity and potential applications in various chemical processes (Barlin, 1967).

Corrosion Inhibition

Research has also been conducted on the use of this compound and its derivatives as copper corrosion inhibitors, highlighting its potential in material science and industrial applications (Kovačević et al., 2017; Gašparac et al., 2000)[(https://consensus.app/papers/situ-studies-imidazole-derivatives-copper-corrosion-gašparac/8f5be76067305caabfe362eb921dec73/?utm_source=chatgpt)].

Continuous Flow Synthesis

The compound has been part of the continuous flow synthesis of 1H-4-substituted imidazoles, demonstrating its role in the streamlined production of pharmaceuticals like daclatasvir (Carneiro et al., 2015).

Synthesis of Other Derivatives

This compound has been used in the synthesis of various derivatives such as 4-methyl-5-imidazole carbaldehyde, showcasing its versatility in chemical synthesis (Orhan et al., 2019).

Diversified Applications

Its role extends to diversified applications like the modification of 1,2-polybutadiene, indicating its utility in material science and engineering (Yuan et al., 2011).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .

Properties

IUPAC Name

4-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTSLMMLLXTNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361579
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25676-75-9
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-1-methyl-1H-imidazole in organic synthesis, particularly in the context of the provided research papers?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of biologically relevant molecules. Both research papers utilize this compound as a common starting point for creating more complex imidazole derivatives.

  • In the first paper [], this compound undergoes a key transformation where the bromine atom is replaced by an arylthio group. This step is essential for constructing the 5-arylthio-3-methyl-L-histidine derivatives, which serve as models for the starfish alkaloid imbricatine.
  • The second paper [] employs this compound in a palladium-catalyzed Suzuki-type reaction. This reaction enables the introduction of a second aryl group at the 4-position of the imidazole ring, ultimately leading to the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles. These diaryl imidazoles are structurally similar to combretastatin A-4 and exhibit promising antitumor activity.

Q2: How does the reactivity of this compound contribute to its utility in synthesizing diverse imidazole derivatives?

A2: The presence of bromine at the 4-position of the imidazole ring in this compound imparts valuable reactivity to this compound.

  • The bromine atom acts as a leaving group, facilitating various substitution reactions. This is evident in the first paper [] where it is replaced by an arylthio group, highlighting its susceptibility to nucleophilic attack.
  • Additionally, as demonstrated in the second paper [], the bromine atom allows for palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. This enables the introduction of aryl groups, broadening the scope of accessible imidazole derivatives.

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